

Spectroscopic Characterization of 2-Cyclopropyl-2-methylpropanenitrile: A Technical Guide

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Compound of Interest

Compound Name:	2-cyclopropyl-2-methylpropanenitrile
CAS No.:	1415396-26-7
Cat. No.:	B6155636

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **2-cyclopropyl-2-methylpropanenitrile**. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predictive characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed interpretation of the expected spectral features to aid in the identification and structural elucidation of this molecule.

Molecular Structure and Spectroscopic Overview

2-Cyclopropyl-2-methylpropanenitrile (C₇H₁₁N, Molecular Weight: 109.17 g/mol) possesses a unique quaternary carbon center substituted with a cyclopropyl ring, two methyl groups, and a nitrile functional group. This combination of features gives rise to a distinct spectroscopic fingerprint.

The following sections will detail the predicted data and interpretation for ^1H NMR, ^{13}C NMR, IR, and MS, providing a foundational understanding of the molecule's structural characteristics as revealed by these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **2-cyclopropyl-2-methylpropanenitrile** are based on the well-established chemical shift ranges and coupling constants for its constituent structural motifs.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl, cyclopropyl methine, and cyclopropyl methylene protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 1.3 - 1.5	Singlet	6H	-C(CH ₃) ₂
~ 0.8 - 1.2	Multiplet	1H	Cyclopropyl -CH
~ 0.4 - 0.7	Multiplet	4H	Cyclopropyl -CH ₂

Causality Behind Predictions:

- Methyl Protons (-C(CH₃)₂):** The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a single, sharp signal (singlet) with an integration of 6H. Their expected chemical shift is in the typical aliphatic region.
- Cyclopropyl Protons:** The cyclopropyl ring introduces a significant shielding effect due to its unique electronic structure and magnetic anisotropy. This results in characteristically upfield chemical shifts for the protons attached to the ring, typically below 1.5 ppm.^[1] The methine proton (-CH) is expected to be a complex multiplet due to coupling with the adjacent methylene protons. The four methylene protons (-CH₂) will also appear as a complex multiplet in the most upfield region of the spectrum. The intricate splitting patterns of the cyclopropyl protons arise from both geminal and vicinal coupling.^[2]

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum is predicted to exhibit five distinct signals.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 120 - 125	-C \equiv N
~ 30 - 35	Quaternary -C-
~ 20 - 25	-CH ₃
~ 15 - 20	Cyclopropyl -CH
~ 5 - 10	Cyclopropyl -CH ₂

Causality Behind Predictions:

- **Nitrile Carbon (-C \equiv N):** The carbon of the nitrile group is characteristically deshielded and appears in the range of 110-125 ppm.[3] Due to the absence of attached protons, this signal is often of lower intensity compared to protonated carbons.
- **Quaternary Carbon:** The central quaternary carbon, bonded to the cyclopropyl ring, two methyl groups, and the nitrile group, is expected in the 30-35 ppm range.
- **Methyl Carbons (-CH₃):** The two equivalent methyl carbons will give a single signal in the aliphatic region, typically between 20 and 25 ppm.
- **Cyclopropyl Carbons:** Similar to the protons, the carbons of the cyclopropyl ring are shielded and appear at unusually high field.[4] The methine carbon (-CH) is expected to be slightly downfield compared to the methylene carbons (-CH₂).

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent method for identifying functional groups within a molecule. The IR spectrum of **2-cyclopropyl-2-methylpropanenitrile** will be dominated by the characteristic absorption of the nitrile group.

Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Vibration	Intensity
~ 2240 - 2260	C≡N stretch	Strong, Sharp
~ 2850 - 3000	C-H stretch (aliphatic)	Medium
~ 3000 - 3100	C-H stretch (cyclopropyl)	Medium

Expertise in Interpretation:

The most diagnostic feature in the IR spectrum is the strong and sharp absorption band for the carbon-nitrogen triple bond (C≡N) stretch, which is expected in the 2240-2260 cm⁻¹ region for saturated nitriles.[5][6][7] This peak is often very intense due to the large change in dipole moment during the stretching vibration.[5] The presence of C-H stretching vibrations just below 3000 cm⁻¹ for the methyl groups and slightly above 3000 cm⁻¹ for the cyclopropyl C-H bonds will also be present.

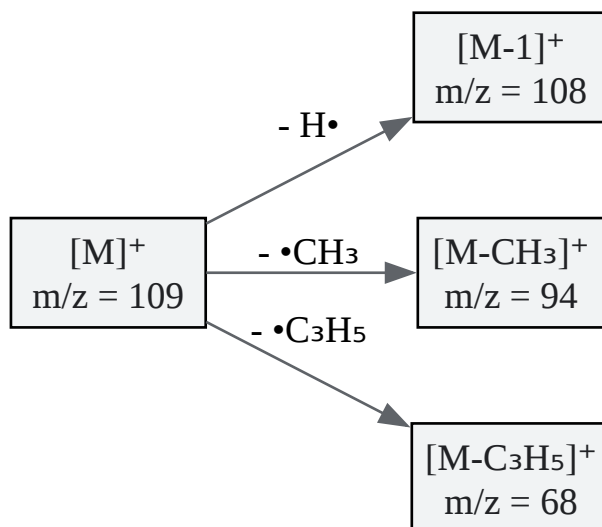
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Fragmentation Pattern

- **Molecular Ion (M⁺):** The molecular ion peak is expected at m/z = 109. However, for aliphatic nitriles, the molecular ion can be weak or absent.[8]
- **[M-1]⁺ Peak:** A peak at m/z = 108, corresponding to the loss of a hydrogen atom, is often observed in the mass spectra of nitriles.[8][9]
- **Loss of Methyl Group:** A significant fragment at m/z = 94, resulting from the loss of a methyl radical (•CH₃), is anticipated due to the formation of a stable tertiary carbocation.
- **Loss of Cyclopropyl Group:** Fragmentation involving the cleavage of the cyclopropyl ring could lead to a peak at m/z = 68.
- **McLafferty Rearrangement:** While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, other complex rearrangements may occur.

Workflow for Mass Spectrum Interpretation:



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Caption: Predicted major fragmentation pathways for **2-cyclopropyl-2-methylpropanenitrile**.

Experimental Protocols

To obtain the spectroscopic data discussed in this guide, the following standard methodologies are recommended.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2-cyclopropyl-2-methylpropanenitrile** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the range of approximately -1 to 10 ppm.

- Use a relaxation delay of at least 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using proton decoupling.
 - A larger number of scans will be required compared to ¹H NMR.
 - Set the spectral width to cover the range of approximately 0 to 220 ppm.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

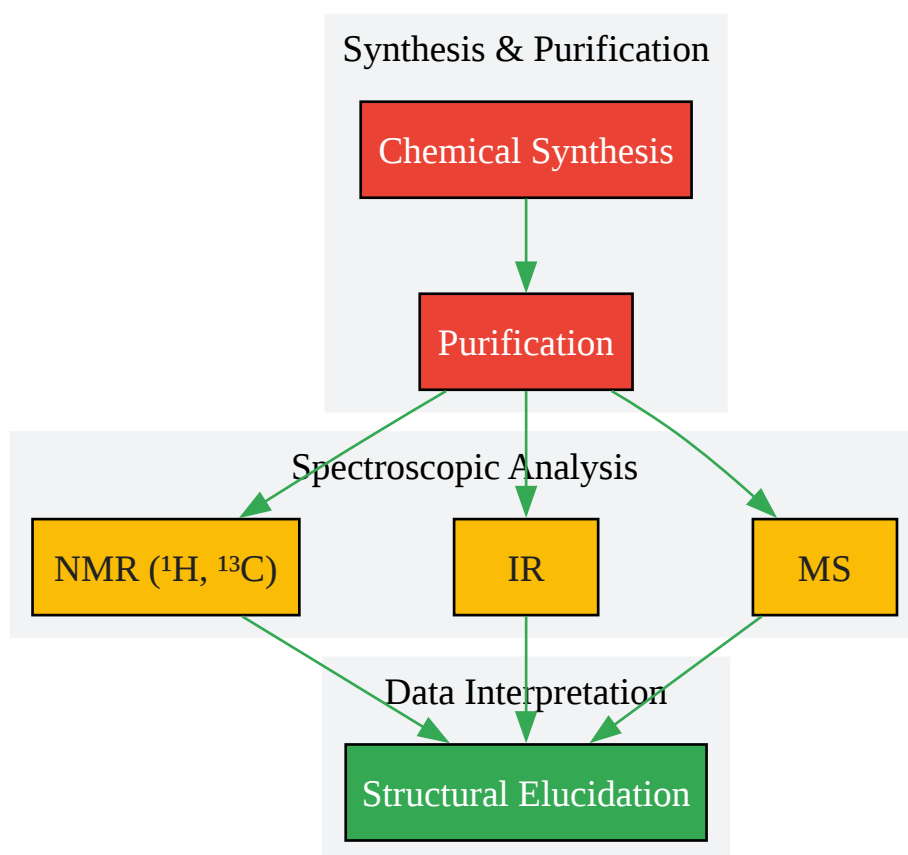
IR Spectroscopy Protocol

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
- Data Processing: Perform a background subtraction using the spectrum of the clean salt plates.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30 to 200).
- Data Analysis: Identify the molecular ion peak (if present) and major fragment ions.

Workflow for Spectroscopic Analysis:



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Caption: General workflow from synthesis to structural elucidation using spectroscopy.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for **2-cyclopropyl-2-methylpropanenitrile**. By applying fundamental spectroscopic principles and drawing analogies to structurally related compounds, a comprehensive and scientifically grounded characterization has been presented. The distinctive upfield signals of the cyclopropyl group in NMR, the strong nitrile absorption in IR, and the predictable fragmentation in MS together form a unique spectroscopic signature that will be invaluable for the identification and structural verification of this compound in research and development settings.

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